N-((5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide
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Overview
Description
N-((5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide is a useful research compound. Its molecular formula is C23H18BrFN4OS and its molecular weight is 497.39. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Microwave-Induced Synthesis of Fluorobenzamides : A study by Desai et al. (2013) explored the synthesis of new 5-arylidene derivatives bearing a fluorine atom, which were synthesized through condensation and Knoevenagel condensation methods. These compounds were characterized by spectroscopic and spectrometric techniques, including IR, 1H NMR, 13C NMR, 19F NMR spectroscopy, and mass spectrometry. The presence of a fluorine atom was found to be essential for enhancing the antimicrobial activity of these compounds (Desai, Rajpara, & Joshi, 2013).
Antimicrobial Applications
Antimicrobial Activities of Novel Derivatives : Kaneria et al. (2016) reported on the synthesis and antimicrobial activity of 4-(alkyl/aryl)-3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives. These compounds were screened against various strains of bacteria and fungi, showcasing their potential as antimicrobial agents (Kaneria, Thumar, Ladva, & Vadodaria, 2016).
Anticancer Evaluation
Evaluation of Anticancer Activities : A study by Bekircan et al. (2008) focused on synthesizing 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives and evaluating their anticancer activity. This research highlighted the potential of these compounds in cancer treatment, especially against a panel of 60 cell lines derived from various cancer types (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Antifungal Activity
Antifungal Activity of Pyridine Derivatives : Mu et al. (2015) synthesized 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine and investigated its structure through 1H NMR, MS, elemental analyses, and single-crystal X-ray structure determination. A DFT (Density Functional Theory) study was also carried out, and the compound exhibited moderate antifungal activity, demonstrating its potential use in addressing fungal infections (Mu, Zhi-wen, Yang, Sun, Wu, & Liu, 2015).
Mechanism of Action
Mode of Action
The presence of a 1,2,4-triazole ring and a bromobenzyl group suggests that it might interact with its targets through hydrogen bonding or halogen bonding
Biochemical Pathways
The presence of a 1,2,4-triazole ring, a common motif in many pharmaceuticals, suggests that it may affect a variety of biochemical pathways .
Pharmacokinetics
The presence of a fluorobenzamide group might influence its bioavailability and metabolic stability .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific target identification and understanding of its mode of action .
Properties
IUPAC Name |
N-[[5-[(4-bromophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrFN4OS/c24-18-11-9-16(10-12-18)15-31-23-28-27-21(29(23)20-7-2-1-3-8-20)14-26-22(30)17-5-4-6-19(25)13-17/h1-13H,14-15H2,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZCIJCCYSKIDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)Br)CNC(=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrFN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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